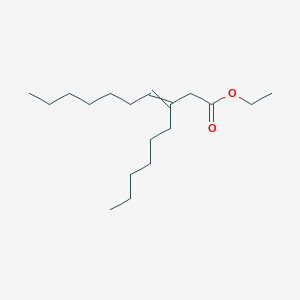
Ethyl 3-hexyldec-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-hexyldec-3-enoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes a long alkyl chain and a double bond, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hexyldec-3-enoate can be synthesized through the esterification of 3-hexyldec-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-hexyldec-3-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated ester, ethyl 3-hexyldecanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethyl 3-hexyldecanoate.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Chemistry: Ethyl 3-hexyldec-3-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: In the fragrance and flavor industry, this compound is used to impart specific scents and flavors to products.
Mechanism of Action
The mechanism by which ethyl 3-hexyldec-3-enoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond in the molecule is attacked by oxidizing agents, leading to the formation of epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated ester.
Comparison with Similar Compounds
Ethyl 3-hexyldecanoate: The saturated analog of ethyl 3-hexyldec-3-enoate.
Ethyl 3-hexylhexanoate: A shorter chain ester with similar properties.
Uniqueness: this compound is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to its saturated analogs. The presence of the double bond also imparts distinct physical and chemical properties, making it valuable in various applications.
Properties
CAS No. |
62444-18-2 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
ethyl 3-hexyldec-3-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-7-9-11-13-15-17(14-12-10-8-5-2)16-18(19)20-6-3/h15H,4-14,16H2,1-3H3 |
InChI Key |
DNOAYDSVQUFKQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(CCCCCC)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















